Nucleoprotein (396-404) (TFA)

Descripción

BenchChem offers high-quality Nucleoprotein (396-404) (TFA) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Nucleoprotein (396-404) (TFA) including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

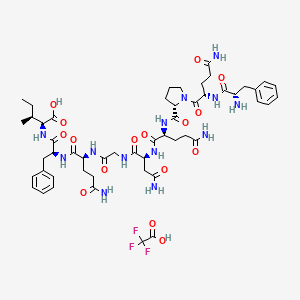

Fórmula molecular |

C52H72F3N13O16 |

|---|---|

Peso molecular |

1192.2 g/mol |

Nombre IUPAC |

(2S,3S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[2-[[(2S)-4-amino-2-[[(2S)-5-amino-2-[[(2S)-1-[(2S)-5-amino-2-[[(2S)-2-amino-3-phenylpropanoyl]amino]-5-oxopentanoyl]pyrrolidine-2-carbonyl]amino]-5-oxopentanoyl]amino]-4-oxobutanoyl]amino]acetyl]amino]-5-oxopentanoyl]amino]-3-phenylpropanoyl]amino]-3-methylpentanoic acid;2,2,2-trifluoroacetic acid |

InChI |

InChI=1S/C50H71N13O14.C2HF3O2/c1-3-27(2)42(50(76)77)62-47(73)34(24-29-13-8-5-9-14-29)60-45(71)31(16-19-37(52)64)57-41(68)26-56-44(70)35(25-40(55)67)61-46(72)32(17-20-38(53)65)58-48(74)36-15-10-22-63(36)49(75)33(18-21-39(54)66)59-43(69)30(51)23-28-11-6-4-7-12-28;3-2(4,5)1(6)7/h4-9,11-14,27,30-36,42H,3,10,15-26,51H2,1-2H3,(H2,52,64)(H2,53,65)(H2,54,66)(H2,55,67)(H,56,70)(H,57,68)(H,58,74)(H,59,69)(H,60,71)(H,61,72)(H,62,73)(H,76,77);(H,6,7)/t27-,30-,31-,32-,33-,34-,35-,36-,42-;/m0./s1 |

Clave InChI |

VANNPXCFRPLRGR-LWNMBENESA-N |

SMILES isomérico |

CC[C@H](C)[C@@H](C(=O)O)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)[C@H](CCC(=O)N)NC(=O)CNC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@@H]2CCCN2C(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CC3=CC=CC=C3)N.C(=O)(C(F)(F)F)O |

SMILES canónico |

CCC(C)C(C(=O)O)NC(=O)C(CC1=CC=CC=C1)NC(=O)C(CCC(=O)N)NC(=O)CNC(=O)C(CC(=O)N)NC(=O)C(CCC(=O)N)NC(=O)C2CCCN2C(=O)C(CCC(=O)N)NC(=O)C(CC3=CC=CC=C3)N.C(=O)(C(F)(F)F)O |

Origen del producto |

United States |

Foundational & Exploratory

A Technical Guide to Nucleoprotein (396-404) (TFA): An Immunodominant CTL Epitope

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nucleoprotein (396-404) is a synthetic peptide fragment corresponding to amino acids 396-404 of the nucleoprotein (NP) from the Lymphocytic Choriomeningitis Virus (LCMV). This nonamer, with the amino acid sequence Phe-Gln-Pro-Gln-Asn-Gly-Gln-Phe-Ile (FQPQNGQFI), is a well-characterized and immunodominant cytotoxic T-lymphocyte (CTL) epitope. It is specifically recognized by CD8+ T cells in the context of the murine Major Histocompatibility Complex (MHC) class I molecule H-2D(b). The "(TFA)" designation indicates that the peptide is supplied as a salt with Trifluoroacetic acid, a common counterion used during peptide synthesis and purification. This peptide serves as a critical tool in immunological research, particularly in studies of T-cell responses to viral infections, vaccine development, and understanding the mechanisms of cellular immunity.

Physicochemical and Purity Specifications

The Nucleoprotein (396-404) (TFA) peptide is a lyophilized powder, typically white to off-white in color. Its quality and purity are critical for reliable and reproducible experimental outcomes. Below is a summary of its key physicochemical properties and typical supplier specifications.

| Property | Value |

| Amino Acid Sequence | Phe-Gln-Pro-Gln-Asn-Gly-Gln-Phe-Ile (FQPQNGQFI) |

| Molecular Formula | C50H71N13O14 |

| Molecular Weight | 1078.18 g/mol [1] |

| MHC Restriction | H-2D(b)[1] |

| Viral Source | Lymphocytic Choriomeningitis Virus (LCMV)[1] |

| Purity (by HPLC) | Typically ≥95% or ≥98% |

| Appearance | White to off-white lyophilized powder |

| Storage Conditions | Store at -20°C or -80°C for long-term stability.[1] |

| Solubility | Soluble in water or DMSO. For cell-based assays, it is recommended to dissolve in a small amount of sterile DMSO and then dilute to the final working concentration with aqueous buffer or culture medium. |

| Counterion | Trifluoroacetic Acid (TFA) |

Function: A Potent Stimulator of CD8+ T-Cell Responses

The primary function of the Nucleoprotein (396-404) peptide is to act as a specific antigen for the activation of CD8+ cytotoxic T-lymphocytes. In an LCMV-infected cell, the viral nucleoprotein is degraded into smaller peptide fragments by the proteasome in the cytoplasm. The NP (396-404) fragment is then transported into the endoplasmic reticulum, where it binds to MHC class I H-2D(b) molecules. This peptide-MHC complex is subsequently transported to the cell surface.

CD8+ T cells with a T-cell receptor (TCR) that specifically recognizes the NP (396-404)-H-2D(b) complex will bind to the infected cell. This binding, along with co-stimulatory signals, triggers the activation, proliferation, and differentiation of the T cell into an effector CTL. These CTLs can then identify and eliminate other infected cells by releasing cytotoxic granules containing perforin (B1180081) and granzymes, or by inducing apoptosis through Fas/FasL interactions. Due to its high affinity for H-2D(b) and the robust T-cell response it elicits, NP (396-404) is considered an immunodominant epitope in the C57BL/6 mouse model of LCMV infection.[2][3]

Signaling and Antigen Presentation Pathway

The following diagram illustrates the MHC Class I antigen presentation pathway that leads to the presentation of the Nucleoprotein (396-404) epitope on the surface of an infected cell, leading to T-cell recognition.

Caption: MHC Class I presentation of Nucleoprotein (396-404).

Experimental Protocols

Nucleoprotein (396-404) is widely used in a variety of T-cell assays. Below are detailed methodologies for two key experiments: Intracellular Cytokine Staining (ICS) for IFN-γ and the Chromium-51 Release Assay.

Intracellular Cytokine Staining (ICS) for IFN-γ

This protocol is for the detection of NP (396-404)-specific CD8+ T cells from the spleens of LCMV-infected mice based on their production of IFN-γ following peptide stimulation.

Materials:

-

Single-cell suspension of splenocytes from LCMV-infected and control mice.

-

Nucleoprotein (396-404) (TFA) peptide stock solution (e.g., 1 mg/mL in DMSO).

-

Complete RPMI-1640 medium (supplemented with 10% FBS, L-glutamine, penicillin-streptomycin, and 2-mercaptoethanol).

-

Brefeldin A (e.g., 10 mg/mL stock).

-

Recombinant human IL-2 (optional, for enhancing cytokine signal).

-

FACS buffer (PBS with 2% FBS and 0.1% sodium azide).

-

Fixable viability dye.

-

Fluorochrome-conjugated antibodies against mouse CD8, CD44, and IFN-γ.

-

Fixation/Permeabilization buffer kit.

-

96-well round-bottom plates.

-

Flow cytometer.

Procedure:

-

Cell Preparation: Prepare a single-cell suspension of splenocytes from immunized and control mice. Resuspend cells in complete RPMI-1640 medium and adjust the concentration to 1 x 10^7 cells/mL.

-

Plating: Add 100 µL of the cell suspension (1 x 10^6 cells) to each well of a 96-well round-bottom plate.

-

Peptide Stimulation:

-

Prepare a working solution of the NP (396-404) peptide at a final concentration of 1-2 µg/mL in complete RPMI-1640 medium.[3]

-

Add 100 µL of the peptide solution to the appropriate wells.

-

For a negative control, add 100 µL of medium without peptide.

-

For a positive control, a mitogen like PMA/Ionomycin can be used.

-

-

Incubation: Incubate the plate for 5-6 hours at 37°C in a 5% CO2 incubator.[4]

-

Inhibit Cytokine Secretion: After the initial 1-2 hours of incubation, add Brefeldin A to each well at a final concentration of 1 µg/mL to block cytokine secretion.[2][5]

-

Surface Staining:

-

After the incubation period, wash the cells with FACS buffer.

-

Stain for cell viability according to the manufacturer's protocol.

-

Stain for surface markers (e.g., anti-CD8, anti-CD44) for 30 minutes at 4°C in the dark.

-

-

Fixation and Permeabilization:

-

Wash the cells with FACS buffer.

-

Fix and permeabilize the cells using a commercial fixation/permeabilization kit according to the manufacturer's instructions.

-

-

Intracellular Staining:

-

Stain for intracellular IFN-γ with a fluorochrome-conjugated anti-IFN-γ antibody for 30 minutes at 4°C in the dark.

-

-

Acquisition and Analysis:

-

Wash the cells with permeabilization buffer and then with FACS buffer.

-

Resuspend the cells in FACS buffer and acquire the data on a flow cytometer.

-

Analyze the data by gating on live, singlet, CD8+ T cells and then quantifying the percentage of IFN-γ+ cells.

-

Chromium-51 Release Assay

This assay measures the cytotoxic activity of NP (396-404)-specific CTLs by quantifying the release of radioactive Chromium-51 (51Cr) from peptide-pulsed target cells.

Materials:

-

Effector cells: Splenocytes or purified CD8+ T cells from LCMV-infected mice.

-

Target cells: A suitable cell line that expresses H-2D(b) (e.g., MC57 or EL4 cells).

-

Nucleoprotein (396-404) (TFA) peptide.

-

Sodium Chromate (51Cr).

-

Complete RPMI-1640 medium.

-

Fetal Bovine Serum (FBS).

-

96-well V-bottom plates.

-

Gamma counter.

-

Triton X-100 or another detergent for maximum release control.

Procedure:

-

Target Cell Labeling:

-

Resuspend 1 x 10^6 target cells in 50 µL of medium and add 50-100 µCi of 51Cr.

-

Incubate for 60-90 minutes at 37°C, mixing gently every 20-30 minutes.

-

Wash the labeled target cells three times with a large volume of medium to remove excess 51Cr.

-

Resuspend the cells at 1 x 10^5 cells/mL.

-

-

Peptide Pulsing of Target Cells:

-

Incubate the labeled target cells with the NP (396-404) peptide at a concentration of 1 µg/mL for 60 minutes at 37°C.

-

Wash the peptide-pulsed target cells to remove unbound peptide.

-

-

Assay Setup:

-

Plate the effector cells at various effector-to-target (E:T) ratios (e.g., 100:1, 50:1, 25:1) in triplicate in a 96-well V-bottom plate.

-

Add 1 x 10^4 peptide-pulsed, 51Cr-labeled target cells to each well.

-

Spontaneous Release Control: Target cells incubated with medium only.

-

Maximum Release Control: Target cells incubated with a detergent (e.g., 1% Triton X-100).

-

-

Incubation: Centrifuge the plate at low speed for 1 minute to initiate cell contact and incubate for 4-6 hours at 37°C.

-

Harvesting and Counting:

-

Centrifuge the plate at 500 x g for 5 minutes.

-

Carefully harvest a defined volume of supernatant (e.g., 50 µL) from each well and transfer to tubes suitable for a gamma counter.

-

Measure the radioactivity (counts per minute, CPM) in each sample using a gamma counter.

-

-

Calculation of Specific Lysis:

-

Calculate the percent specific lysis using the following formula: % Specific Lysis = [(Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)] x 100

-

Experimental Workflow Example

The following diagram illustrates a typical workflow for assessing the immunogenicity of a vaccine candidate using the Nucleoprotein (396-404) peptide as a model antigen.

Caption: Workflow for assessing T-cell responses to NP (396-404).

Conclusion

Nucleoprotein (396-404) (TFA) is an indispensable tool for researchers in immunology and drug development. Its well-defined sequence, MHC restriction, and potent immunogenicity make it an ideal reagent for studying the intricacies of CD8+ T-cell responses. The detailed protocols and conceptual frameworks provided in this guide are intended to facilitate the effective use of this peptide in a variety of experimental settings, ultimately contributing to a deeper understanding of cellular immunity and the development of novel immunotherapies and vaccines.

References

Nucleoprotein (396-404) Peptide: A Technical Guide for Researchers

Core Summary

The Nucleoprotein (396-404) peptide, with the amino acid sequence Phe-Gln-Pro-Gln-Asn-Gly-Gln-Phe-Ile (FQPQNGQFI), is a well-characterized immunodominant epitope derived from the nucleoprotein of the Lymphocytic Choriomeningitis Virus (LCMV).[1][2][3][4][5] This peptide is specifically recognized by CD8+ T cells in the context of the murine Major Histocompatibility Complex (MHC) class I molecule H-2D(b).[1][3] Its high immunogenicity and defined genetic origin make it a critical tool in immunological research, particularly in studies of T-cell responses to viral infections, vaccine development, and cancer immunotherapy.

Quantitative Data Summary

The following tables summarize key quantitative data associated with the Nucleoprotein (396-404) peptide, focusing on its role in eliciting and quantifying T-cell responses.

Table 1: Magnitude of NP(396-404)-Specific CD8+ T-Cell Response

| Experimental Model | Time Point | Tissue | Measurement | Result | Reference |

| C57BL/6 mice infected with LCMV | Day 8 post-infection | Spleen | Percentage of total CD8+ T cells | ~20-30% | [6] |

| C57BL/6 mice infected with LCMV | Day 15 post-infection | Spleen | Number of specific CD8+ T cells | 3-5 x 10^6 | [7] |

| C57BL/6 mice infected with LCMV-WE | Day 5 post-infection | Spleen | In vivo specific killing | ~60-80% | [8] |

Table 2: Functional Avidity of NP(396-404)-Specific CTLs

| Assay | Parameter | Value | Reference |

| In vitro cytotoxicity assay | Peptide concentration for half-maximal lysis | 10^-10 to 10^-11 M | [9] |

Experimental Protocols

Detailed methodologies for key experiments involving the Nucleoprotein (396-404) peptide are provided below. These protocols are synthesized from multiple research sources to provide a comprehensive guide.

Intracellular Cytokine Staining (ICS) for IFN-γ

This protocol is used to identify and quantify NP(396-404)-specific CD8+ T cells based on their production of interferon-gamma (IFN-γ) upon peptide stimulation.

Materials:

-

Single-cell suspension from spleen or other tissues of LCMV-infected mice.

-

Complete RPMI-1640 medium.

-

NP(396-404) peptide (FQPQNGQFI).

-

Brefeldin A (e.g., GolgiPlug).

-

Anti-mouse CD8α antibody (fluorescently conjugated).

-

Anti-mouse IFN-γ antibody (fluorescently conjugated).

-

Fixation/Permeabilization buffers.

-

Flow cytometer.

Procedure:

-

Prepare a single-cell suspension from the desired tissue (e.g., spleen) of LCMV-infected mice.

-

Adjust the cell concentration to 1 x 10^6 cells/well in a 96-well plate.

-

Stimulate the cells with the NP(396-404) peptide at a final concentration of 1 µg/ml for 5-6 hours at 37°C. Include a negative control (no peptide) and a positive control (e.g., PMA/Ionomycin).

-

Add Brefeldin A at the beginning of the stimulation to inhibit cytokine secretion.

-

After incubation, wash the cells and stain for the surface marker CD8α.

-

Fix and permeabilize the cells using a commercial kit according to the manufacturer's instructions.

-

Stain for intracellular IFN-γ with a fluorescently conjugated antibody.

-

Wash the cells and acquire the data on a flow cytometer.

-

Analyze the data by gating on CD8+ lymphocytes and quantifying the percentage of IFN-γ-positive cells.

In Vivo Cytotoxicity Assay

This assay measures the cytotoxic T lymphocyte (CTL) activity against NP(396-404)-pulsed target cells in vivo.

Materials:

-

Splenocytes from naïve C57BL/6 mice (for target cells).

-

NP(396-404) peptide.

-

Carboxyfluorescein succinimidyl ester (CFSE) at two different concentrations (e.g., high and low).

-

LCMV-infected recipient mice and control naïve mice.

-

Flow cytometer.

Procedure:

-

Prepare a single-cell suspension of splenocytes from a naïve C57BL/6 mouse.

-

Divide the splenocytes into two populations.

-

Pulse one population with the NP(396-404) peptide (1 µg/ml) for 1 hour at 37°C. The other population serves as the unpulsed control.

-

Label the peptide-pulsed population with a high concentration of CFSE (CFSE^high) and the unpulsed population with a low concentration of CFSE (CFSE^low).

-

Mix the two labeled populations at a 1:1 ratio.

-

Inject the cell mixture intravenously into LCMV-infected and naïve control mice.

-

After 16-24 hours, harvest spleens from the recipient mice and prepare single-cell suspensions.

-

Analyze the cell populations by flow cytometry, gating on the CFSE-labeled cells.

-

Calculate the percentage of specific lysis using the following formula: [1 - (ratio in infected / ratio in naïve)] x 100, where the ratio is %CFSE^high / %CFSE^low.

MHC Class I Tetramer Staining

This technique allows for the direct visualization and quantification of NP(396-404)-specific CD8+ T cells using fluorescently labeled MHC-peptide complexes.

Materials:

-

Single-cell suspension from spleen, blood, or other tissues.

-

H-2D(b) tetramer complexed with the NP(396-404) peptide, conjugated to a fluorochrome (e.g., PE or APC).

-

Anti-mouse CD8α antibody (fluorescently conjugated with a different fluorochrome).

-

Flow cytometer.

Procedure:

-

Prepare a single-cell suspension from the tissue of interest.

-

Incubate approximately 1-2 x 10^6 cells with the H-2D(b)/NP(396-404) tetramer for 30-60 minutes at 37°C or room temperature in the dark.

-

Wash the cells to remove unbound tetramer.

-

Stain the cells with a fluorescently conjugated anti-CD8α antibody for 30 minutes on ice.

-

Wash the cells and resuspend in FACS buffer.

-

Acquire the data on a flow cytometer.

-

Analyze the data by gating on the CD8+ lymphocyte population and then quantifying the percentage of tetramer-positive cells.

Visualizations

The following diagrams illustrate the workflows of the key experimental protocols described above.

Caption: Workflow for Intracellular Cytokine Staining.

Caption: Workflow for In Vivo Cytotoxicity Assay.

Caption: Workflow for MHC Class I Tetramer Staining.

References

- 1. Quantitating the Magnitude of the Lymphocytic Choriomeningitis Virus-Specific CD8 T-Cell Response: It Is Even Bigger than We Thought - PMC [pmc.ncbi.nlm.nih.gov]

- 2. rupress.org [rupress.org]

- 3. researchgate.net [researchgate.net]

- 4. journals.asm.org [journals.asm.org]

- 5. anilocus.com [anilocus.com]

- 6. journals.asm.org [journals.asm.org]

- 7. Cutting Edge: Memory CD8 T Cell Maturation Occurs Independently of CD8αα - PMC [pmc.ncbi.nlm.nih.gov]

- 8. CD8+ T Cell Immunodominance in Lymphocytic Choriomeningitis Virus Infection Is Modified in the Presence of Toll-Like Receptor Agonists - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Protective Immunity Does Not Correlate with the Hierarchy of Virus-specific Cytotoxic T Cell Responses to Naturally Processed Peptides - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Discovery and Characterization of the LCMV Nucleoprotein (396-404) as an Immunodominant Epitope

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction

The study of viral immunology has been profoundly shaped by model systems that allow for the detailed dissection of host-pathogen interactions. Lymphocytic Choriomeningitis Virus (LCMV) infection in mice stands as a cornerstone model for understanding the intricacies of T-cell-mediated immunity, including the phenomena of immunodominance, memory, and exhaustion.[1][2] During an acute viral infection, the cytotoxic T lymphocyte (CTL) response is not evenly distributed across all potential viral peptides. Instead, it is focused on a select few, a concept known as immunodominance.[1] In C57BL/6 (H-2b) mice infected with the Armstrong strain of LCMV, the CD8+ T-cell response is dominated by a few key epitopes, with the nucleoprotein-derived peptide NP396-404 (sequence: FQPQNGQFI) being one of the most prominent.[1][3][4] This H-2Db-restricted epitope has become a critical tool for investigating the fundamental principles of antiviral CD8+ T-cell responses.[][6]

This technical guide provides an in-depth overview of the discovery, characterization, and experimental methodologies associated with the LCMV NP396-404 immunodominant epitope.

Discovery and Immunodominance Hierarchy

The identification of NP396-404 as a major target of the anti-LCMV CTL response emerged from systematic epitope mapping studies.[7] These efforts revealed a distinct and reproducible hierarchy of CD8+ T-cell responses. In C57BL/6 mice, the primary response to LCMV is directed against as many as 28 epitopes, but roughly 30% of the total response is focused on just three: GP33-41, GP34-41, and NP396-404.[1] This immunodominance is influenced by a complex interplay of factors including the precursor frequency of naive T cells, the efficiency of antigen processing and presentation, and the binding affinity of the peptide to the Major Histocompatibility Complex (MHC) class I molecule.[1][8]

While naive precursor frequencies for GP33-41-specific CD8+ T cells are often higher, the response to NP396-404 is consistently equal to or greater than the GP33-41 response following LCMV infection, highlighting the crucial role of factors beyond precursor numbers in shaping the immunodominance hierarchy.[1] During chronic LCMV infection (e.g., with the Clone 13 strain), this hierarchy shifts dramatically. The NP396-404-specific CD8+ T-cell population is often functionally exhausted and physically deleted over time, while responses to subdominant epitopes like GP276-286 can become more prominent.[2][9]

Data Presentation: Immunodominance and MHC Binding

The following tables summarize key quantitative data that establish the characteristics of the NP396-404 epitope in the context of other well-defined LCMV epitopes.

Table 1: Immunodominance Hierarchy of Major LCMV CD8+ T-Cell Epitopes in C57BL/6 Mice

| Epitope | Sequence | MHC Restriction | Typical Response Hierarchy (Acute Infection) |

|---|---|---|---|

| NP396-404 | FQPQNGQFI | H-2Db | Dominant [1][2] |

| GP33-41 | KAVYNFATC | H-2Db | Dominant[1][2] |

| GP34-41/43 | KAVYNFATM/L | H-2Kb | Dominant[1][2] |

| GP276-286 | SGVENPGGYCL | H-2Db | Subdominant[2][3] |

| NP205-212 | YTVKYPNL | H-2Kb | Subdominant[3] |

Table 2: MHC Class I Binding Affinity for Select LCMV Epitopes

| Epitope | MHC Allele | Binding Affinity (IC50 in nM) |

|---|---|---|

| NP396-404 | H-2Db | ~5 [8] |

| GP33-41 | H-2Db | ~20-50[8] |

| GP276-286 | H-2Db | ~50 |

Note: IC50 values can vary between studies based on the specific assay used. Lower values indicate higher binding affinity.

Experimental Protocols & Methodologies

The characterization of the NP396-404 epitope relies on a set of robust immunological assays. The following are detailed protocols for the key experiments.

Mice, Virus, and Peptides

-

Mice: C57BL/6 (H-2b) mice, typically 6-8 weeks old, are the standard model for studying these H-2Db and H-2Kb restricted epitopes.[3]

-

Virus: For acute infections, LCMV Armstrong strain is typically administered intraperitoneally (i.p.) at a dose of 2 x 10^5 plaque-forming units (PFU).[2] For chronic infection models, LCMV Clone 13 or Docile strains are used, often administered intravenously (i.v.) at a higher dose (e.g., 2 x 10^6 PFU).[2][10]

-

Peptides: The NP396-404 peptide (FQPQNGQFI) and other relevant LCMV peptides are synthesized to a purity of >90-95% for use in T-cell stimulation assays.[3][11]

Intracellular Cytokine Staining (ICS) for IFN-γ

This assay is the gold standard for quantifying the frequency and number of antigen-specific T cells based on their effector function.

-

Cell Preparation: Prepare a single-cell suspension of splenocytes from LCMV-infected mice (typically 8 days post-infection for peak acute response).[1]

-

Stimulation: Plate 1 x 10^6 splenocytes per well in a 96-well plate. Stimulate the cells with the NP396-404 peptide at a concentration of 1-2 µg/mL for 5-6 hours at 37°C.[11][12] Include an unstimulated control and a positive control (e.g., PMA/Ionomycin).

-

Protein Transport Inhibition: Add a protein transport inhibitor, such as Brefeldin A (e.g., GolgiPlug) or Monensin (e.g., GolgiStop), for the duration of the stimulation to trap cytokines intracellularly.[1][12]

-

Surface Staining: After stimulation, wash the cells and stain for cell surface markers, typically including CD8 (e.g., anti-CD8α clone 53-6.7) and sometimes CD44 to identify activated/memory cells.[9]

-

Fixation and Permeabilization: Wash the cells again, then fix and permeabilize them using a commercial kit (e.g., Cytofix/Cytoperm).

-

Intracellular Staining: Stain for intracellular IFN-γ using a fluorochrome-conjugated anti-IFN-γ antibody.

-

Flow Cytometry: Acquire the samples on a flow cytometer. The percentage of IFN-γ-producing cells is determined by gating on the CD8+ lymphocyte population.

MHC-Peptide Tetramer Staining

This method directly visualizes and quantifies T cells based on the specificity of their T-cell receptor (TCR), regardless of their functional state.

-

Tetramer Preparation: MHC class I tetramers are produced by refolding biotinylated H-2Db heavy chains and β2-microglobulin with the NP396-404 peptide. These monomers are then tetramerized using fluorochrome-conjugated streptavidin (e.g., PE or APC).[2][9]

-

Cell Preparation: Prepare a single-cell suspension of lymphocytes from the spleen, blood, or other tissues.[2]

-

Staining: Incubate 1 x 10^6 cells with the H-2Db/NP396-404 tetramer at 37°C for 30-60 minutes. This is followed by staining for cell surface markers like CD8 and CD44 on ice.[9]

-

Flow Cytometry: Wash the cells and acquire them on a flow cytometer. The frequency of NP396-404 specific cells is determined by gating on the CD8+ population and identifying the cells that bind to the tetramer.[13]

In Vivo Cytotoxicity (Chromium Release) Assay

This assay measures the lytic capacity of CTLs.

-

Target Cell Preparation: Prepare two populations of syngeneic target cells (e.g., splenocytes). One population is pulsed with the NP396-404 peptide (1 µg/mL), and the other is left unpulsed as a control.

-

Labeling: Label the peptide-pulsed target cells with a high concentration of a fluorescent dye (e.g., CFSEhigh) and the unpulsed cells with a low concentration (CFSElow).

-

Adoptive Transfer: Mix the two labeled target cell populations in a 1:1 ratio and inject them intravenously into LCMV-infected recipient mice. A control group of naive mice is also injected.

-

Analysis: After 4-16 hours, harvest splenocytes from the recipient mice and analyze by flow cytometry.[3]

-

Calculation: The percentage of specific lysis is calculated using the formula: [1 - (%CFSEhigh / %CFSElow)infected / (%CFSEhigh / %CFSElow)naive] x 100.

Mandatory Visualizations

The following diagrams illustrate key workflows and pathways central to the study of the NP396-404 epitope.

Caption: General workflow for viral CD8+ T-cell epitope discovery.

Caption: MHC class I antigen presentation pathway for LCMV NP396-404.

Caption: Experimental workflow for Intracellular Cytokine Staining (ICS).

References

- 1. Naive Precursor Frequencies and MHC Binding Rather Than the Degree of Epitope Diversity Shape CD8+ T Cell Immunodominance - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Viral Persistence Alters CD8 T-Cell Immunodominance and Tissue Distribution and Results in Distinct Stages of Functional Impairment - PMC [pmc.ncbi.nlm.nih.gov]

- 3. CD8+ T Cell Immunodominance in Lymphocytic Choriomeningitis Virus Infection Is Modified in the Presence of Toll-Like Receptor Agonists - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Mapping and restriction of a dominant viral CD4+ T cell core epitope by both MHC class I and MHC class II - PMC [pmc.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Protective Immunity Does Not Correlate with the Hierarchy of Virus-specific Cytotoxic T Cell Responses to Naturally Processed Peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Individual Epitope-Specific CD8+ T Cell Immune Responses Are Shaped Differently during Chronic Viral Infection - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Viral Immune Evasion Due to Persistence of Activated T Cells Without Effector Function - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Differential Tissue-Specific Regulation of Antiviral CD8+ T-Cell Immune Responses during Chronic Viral Infection - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Therapeutic Memory T Cells Require Costimulation for Effective Clearance of a Persistent Viral Infection - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Quantitating the Magnitude of the Lymphocytic Choriomeningitis Virus-Specific CD8 T-Cell Response: It Is Even Bigger than We Thought - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

The Immunodominant Nucleoprotein Epitope NP396-404: A Linchpin in the Immune Response to Lymphocytic Choriomeningitis Virus

For Immediate Release

A critical component of the immune response to Lymphocytic Choriomeningitis Virus (LCMV), the nucleoprotein-derived epitope NP396-404, serves as a primary target for cytotoxic T lymphocytes (CTLs). This in-depth guide synthesizes current research for scientists and drug development professionals, detailing the pivotal role of this immunodominant epitope in viral clearance and immune memory, and its differential fate in acute versus chronic infections.

The NP396-404 epitope, with the amino acid sequence FQPQNGQFI, is a well-characterized H-2D(b)-restricted immunodominant epitope in C57BL/6 mice, making it a cornerstone for studying T-cell responses to viral infections.[1][2] During an acute LCMV infection, the CD8+ T-cell response is robust and hierarchical, with NP396-404-specific T-cells representing one of the most dominant populations, alongside responses to glycoprotein-derived epitopes like GP33-41 and GP276-286.[3][4] This vigorous response is crucial for the successful clearance of the virus.

However, the dynamics of the NP396-404-specific T-cell population shift dramatically in the context of chronic LCMV infection. In persistent infections, a phenomenon of clonal exhaustion or deletion is observed, where the initially dominant NP396-404-specific CD8+ T-cells are progressively lost or become functionally unresponsive.[3][5][6] This exhaustion is a key mechanism of viral immune evasion and is a major focus of research in chronic viral diseases and cancer immunotherapy.

The immunodominance of NP396-404 is not immutable. Studies have shown that the hierarchy of T-cell responses can be altered by factors such as the presence of Toll-like receptor (TLR) agonists. For instance, dual stimulation of TLR2 and TLR3 can lead to a reduction in the NP396-404-specific CD8+ T-cell response, shifting it to a subdominant position.[1] This highlights the complex interplay of innate and adaptive immunity in shaping the anti-viral T-cell response.

Understanding the structural basis of NP396-404 presentation and recognition is also of paramount importance. The LCMV nucleoprotein, in its C-terminal domain, possesses an exonuclease function that is critical for viral replication and immunosuppression.[7] The processing of the full-length nucleoprotein and the subsequent presentation of the NP396-404 peptide by MHC class I molecules on the surface of infected cells is the initial step in triggering the targeted CTL response.

This guide provides a comprehensive overview of the current knowledge on the NP396-404 epitope, including quantitative data on T-cell responses, detailed experimental protocols for its study, and visualizations of the key immunological pathways involved. This information is intended to serve as a valuable resource for researchers working to unravel the complexities of viral immunity and to develop novel therapeutic strategies against chronic viral infections.

Quantitative Analysis of NP396-404 Specific CD8+ T-Cell Responses

The magnitude and kinetics of the NP396-404-specific CD8+ T-cell response vary significantly between acute and chronic LCMV infections. The following tables summarize key quantitative data from published studies.

| Parameter | Acute Infection (Day 8 post-infection) | Chronic Infection (Day >30 post-infection) | Reference |

| % of NP396-404 specific CD8+ T-cells in Spleen | ~23.63% | Undetectable or significantly reduced | [8] |

| Immunodominance Rank | Dominant | Subdominant or absent | [3] |

| Functionality | Polyfunctional (IFN-γ, TNF-α, IL-2 production, cytotoxic) | Exhausted (loss of cytokine production and lytic activity) | [5] |

| Condition | Epitope | % of CD8+ T-cells (Day 8 post-infection) | Reference |

| Acute LCMV Armstrong Infection | NP396-404 | 12.4% | [9] |

| GP33-41 | Not specified | ||

| GP276-286 | Not specified | ||

| Acute LCMV Armstrong Infection | NP396-404 | 23.63% | [8] |

| GP33-41/GP34-41 | ~25-30% | [4] | |

| GP276-286 | 7.99% | [8] |

Key Experimental Protocols

Detailed methodologies are crucial for the reproducible study of the NP396-404 epitope. Below are synthesized protocols for core immunological assays.

MHC Class I Tetramer Staining for NP396-404 Specific CD8+ T-cells

Objective: To quantify the frequency of NP396-404 specific CD8+ T-cells.

Methodology:

-

Cell Preparation: Prepare a single-cell suspension from murine spleens or peripheral blood mononuclear cells (PBMCs).

-

Staining:

-

Incubate 1-2 x 10^6 cells with phycoerythrin (PE) or allophycocyanin (APC) conjugated H-2D(b)/NP396-404 tetramer for 30-60 minutes at 4°C in the dark.

-

Add fluorescently labeled antibodies against CD8 (e.g., FITC-anti-CD8) and other cell surface markers (e.g., CD44, CD62L) and incubate for a further 20-30 minutes at 4°C.

-

-

Washing: Wash the cells twice with FACS buffer (PBS containing 1-2% FBS and 0.05% sodium azide).

-

Acquisition: Resuspend the cells in FACS buffer and acquire data on a flow cytometer.

-

Analysis: Gate on the lymphocyte population, then on CD8+ cells, and finally determine the percentage of tetramer-positive cells within the CD8+ gate.

Intracellular Cytokine Staining (ICS) for Functional Analysis

Objective: To assess the cytokine production (e.g., IFN-γ, TNF-α) of NP396-404 specific CD8+ T-cells upon stimulation.

Methodology:

-

Cell Stimulation:

-

Plate 1-2 x 10^6 splenocytes or PBMCs per well in a 96-well plate.

-

Stimulate the cells with the NP396-404 peptide (FQPQNGQFI) at a concentration of 1-10 µg/mL for 5-6 hours at 37°C.

-

Include a protein transport inhibitor (e.g., Brefeldin A or Monensin) for the last 4-5 hours of incubation to trap cytokines intracellularly.

-

-

Surface Staining: Stain for surface markers, including CD8, as described in the tetramer staining protocol.

-

Fixation and Permeabilization: Fix the cells with a fixation buffer (e.g., 2-4% paraformaldehyde) and then permeabilize with a permeabilization buffer (e.g., saponin-based).

-

Intracellular Staining: Add fluorescently labeled antibodies against intracellular cytokines (e.g., FITC-anti-IFN-γ, APC-anti-TNF-α) and incubate for 30 minutes at 4°C.

-

Washing and Acquisition: Wash the cells and acquire data on a flow cytometer.

-

Analysis: Gate on CD8+ T-cells and determine the percentage of cells producing the cytokine(s) of interest.

In Vivo Cytotoxicity Assay

Objective: To measure the killing capacity of NP396-404 specific CTLs in vivo.

Methodology:

-

Target Cell Preparation:

-

Prepare two populations of syngeneic splenocytes.

-

Pulse one population with the NP396-404 peptide (1-10 µg/mL) for 1 hour at 37°C. This will be the target population. The other population serves as an unpulsed control.

-

Label the peptide-pulsed target cells with a high concentration of a fluorescent dye (e.g., CFSE^high^) and the control cells with a low concentration (CFSE^low^).

-

-

Adoptive Transfer: Mix the two labeled cell populations at a 1:1 ratio and inject them intravenously into LCMV-infected and control mice.

-

Analysis: After 4-18 hours, harvest spleens from the recipient mice and analyze the ratio of CFSE^high^ to CFSE^low^ cells by flow cytometry.

-

Calculation: The percentage of specific lysis is calculated as: [1 - (ratio in infected mice / ratio in control mice)] x 100.

Visualizing the Immunological Processes

Diagrams created using Graphviz (DOT language) illustrate key workflows and pathways involving the NP396-404 epitope.

References

- 1. CD8+ T Cell Immunodominance in Lymphocytic Choriomeningitis Virus Infection Is Modified in the Presence of Toll-Like Receptor Agonists - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Viral Persistence Alters CD8 T-Cell Immunodominance and Tissue Distribution and Results in Distinct Stages of Functional Impairment - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Naive Precursor Frequencies and MHC Binding Rather Than the Degree of Epitope Diversity Shape CD8+ T Cell Immunodominance - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Differential Tissue-Specific Regulation of Antiviral CD8+ T-Cell Immune Responses during Chronic Viral Infection - PMC [pmc.ncbi.nlm.nih.gov]

- 6. rupress.org [rupress.org]

- 7. Structure of the LCMV nucleoprotein provides a template for understanding arenavirus replication and immunosuppression - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Quantitating the Magnitude of the Lymphocytic Choriomeningitis Virus-Specific CD8 T-Cell Response: It Is Even Bigger than We Thought - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The CD8+ T-Cell Response to Lymphocytic Choriomeningitis Virus Involves the L Antigen: Uncovering New Tricks for an Old Virus - PMC [pmc.ncbi.nlm.nih.gov]

Core Characteristics of H-2D(b)-Restricted Viral Antigens: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed overview of the fundamental characteristics of viral antigens restricted by the murine Major Histocompatibility Complex (MHC) class I molecule, H-2D(b). Understanding these characteristics is crucial for the rational design of vaccines and immunotherapies targeting viral infections in the widely used C57BL/6 mouse model.

The H-2D(b) Peptide Binding Motif

H-2D(b) molecules, like other MHC class I molecules, bind short peptides, typically 8-10 amino acids in length, for presentation to CD8+ T cells. The specificity of this interaction is determined by the presence of anchor residues within the peptide sequence that fit into corresponding pockets of the H-2D(b) binding groove.

While the exact motif can show some flexibility, a canonical H-2D(b) binding motif has been identified through peptide elution and sequencing studies. This motif is crucial for predicting potential T-cell epitopes from viral proteomes.

Key Features of the H-2D(b) Binding Motif:

-

Peptide Length: Primarily 9 amino acids, although 8- and 10-mers can also bind.

-

Primary Anchor Residues:

-

Position 5 (P5): A strong preference for asparagine (N).

-

Position 9 (P9) (C-terminus): A strong preference for hydrophobic residues, most commonly methionine (M) or leucine (B10760876) (L).

-

-

Secondary Anchor Residues: While not as critical as the primary anchors, certain amino acids at other positions can contribute to or detract from binding affinity. For instance, proline at position 3 and a positively charged residue at position 5 have been observed to support high-affinity binding in some contexts.[1]

It is important to note that the presence of this motif does not guarantee that a peptide will be an immunodominant epitope. Factors such as protein processing, transporter associated with antigen processing (TAP) transport efficiency, and the T-cell receptor (TCR) repertoire of the host also play critical roles.[2]

Quantitative Analysis of H-2D(b)-Restricted Viral Peptides

The binding affinity of a peptide to the H-2D(b) molecule is a key determinant of its immunogenicity. This is often quantified as the half-maximal inhibitory concentration (IC50) in competitive binding assays. The following table summarizes known H-2D(b)-restricted viral epitopes and their reported binding affinities.

| Virus | Protein | Epitope Sequence | Length | P5 Anchor | P9 Anchor | Binding Affinity (IC50) nM | Reference |

| Lymphocytic Choriomeningitis Virus (LCMV) | Glycoprotein (GP) | KAVYNFATC | 9 | N | C (modified) | Not specified in search results | [3] |

| Lymphocytic Choriomeningitis Virus (LCMV) | Glycoprotein (GP) | GP33-41/43 | 9/11 | N | C (modified) | Strong | [2] |

| Lymphocytic Choriomeningitis Virus (LCMV) | Glycoprotein (GP) | GP276-286 | 11 | Not specified in search results | L | Strong | [2] |

| Lymphocytic Choriomeningitis Virus (LCMV) | Nucleoprotein (NP) | NP396-404 | 9 | F | M | Strong | [2] |

| Polyomavirus | Large T Antigen | Not specified in search results | Not specified in search results | Not specified in search results | Not specified in search results | Binds to H-2D(b) | [4] |

| Simian Virus 40 (SV40) | T Antigen | Epitope I | Not specified in search results | Not specified in search results | Not specified in search results | Recognized by CTLs | [5] |

| Simian Virus 40 (SV40) | T Antigen | Epitope II/III | Not specified in search results | Not specified in search results | Not specified in search results | Recognized by CTLs | [5] |

| Simian Virus 40 (SV40) | T Antigen | Epitope V | Not specified in search results | Not specified in search results | Not specified in search results | Weakly recognized by CTLs | [5] |

Note: The provided search results did not yield a comprehensive list with specific IC50 values for a wide range of viral peptides. The "Binding Affinity" column reflects the qualitative descriptions found in the source material.

Experimental Protocols

Identification of H-2D(b)-Presented Peptides by Immunoaffinity Purification and Mass Spectrometry

This protocol outlines the general steps for identifying peptides naturally presented by H-2D(b) molecules on the surface of infected cells.

Materials:

-

Virus-infected cells expressing H-2D(b)

-

Cell lysis buffer (e.g., Tris-HCl with protease inhibitors and a non-ionic detergent like NP-40)

-

Immunoaffinity column with a covalently coupled H-2D(b)-specific monoclonal antibody (e.g., B22.249)

-

Wash buffers with varying salt concentrations

-

Elution buffer (e.g., 0.1% Trifluoroacetic Acid (TFA))

-

C18 reverse-phase column for peptide desalting and concentration

-

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system

Procedure:

-

Cell Lysis: Harvest a large number of infected cells (typically >10^8) and lyse them in a detergent-containing buffer to solubilize membrane proteins.

-

Immunoaffinity Purification: Pass the cell lysate over the anti-H-2D(b) immunoaffinity column. The H-2D(b)-peptide complexes will bind to the antibody.

-

Washing: Wash the column extensively with a series of buffers to remove non-specifically bound proteins. This typically involves washes with low and high salt concentrations.

-

Elution: Elute the bound H-2D(b)-peptide complexes from the column using an acidic elution buffer.

-

Peptide Separation: Separate the peptides from the MHC heavy and light chains. This can be achieved by boiling or further acidification followed by filtration or solid-phase extraction.

-

Desalting and Concentration: Use a C18 reverse-phase column to desalt and concentrate the eluted peptides.

-

LC-MS/MS Analysis: Analyze the purified peptides by LC-MS/MS. The resulting fragmentation spectra are used to determine the amino acid sequence of the peptides.

-

Data Analysis: Compare the obtained peptide sequences against the viral proteome to identify the source of the presented antigens.

Measurement of Peptide-Specific T-Cell Responses using IFN-γ ELISpot Assay

The Enzyme-Linked Immunospot (ELISpot) assay is a highly sensitive method to quantify the frequency of antigen-specific, cytokine-secreting T cells.

Materials:

-

96-well PVDF membrane plates

-

Anti-mouse IFN-γ capture antibody

-

Biotinylated anti-mouse IFN-γ detection antibody

-

Streptavidin-alkaline phosphatase (ALP) or horseradish peroxidase (HRP)

-

Substrate for ALP (e.g., BCIP/NBT) or HRP (e.g., AEC)

-

Splenocytes or peripheral blood mononuclear cells (PBMCs) from immunized or infected mice

-

Synthetic peptides of interest

-

Positive control (e.g., Concanavalin A or PHA)

-

Negative control (no peptide)

-

Complete cell culture medium

Procedure:

-

Plate Coating: Coat the ELISpot plate wells with the anti-mouse IFN-γ capture antibody and incubate overnight at 4°C.

-

Blocking: Wash the plate and block non-specific binding sites with a blocking buffer (e.g., complete cell culture medium containing 10% FBS) for at least 2 hours at 37°C.

-

Cell Plating and Stimulation: Add splenocytes or PBMCs to the wells in the presence of the synthetic viral peptides, a positive control, or a negative control. Incubate for 18-24 hours at 37°C in a CO2 incubator.

-

Detection: Lyse the cells and wash the plate. Add the biotinylated anti-mouse IFN-γ detection antibody and incubate.

-

Enzyme Conjugation: Wash the plate and add streptavidin-ALP or -HRP.

-

Spot Development: Wash the plate and add the appropriate substrate. Spots will form at the locations where individual T cells secreted IFN-γ.

-

Analysis: Stop the reaction by washing with water. Dry the plate and count the spots using an automated ELISpot reader. The number of spots corresponds to the number of IFN-γ-secreting cells.

Assessment of Cytotoxicity using a Flow Cytometry-Based Assay

This assay measures the ability of cytotoxic T lymphocytes (CTLs) to kill target cells presenting a specific viral epitope.

Materials:

-

Effector cells: CTLs from immunized or infected mice.

-

Target cells: A cell line that can be loaded with the peptide of interest (e.g., RMA-S or EL4) and expresses H-2D(b).

-

Fluorescent dyes for labeling target cells (e.g., CFSE) and a viability dye (e.g., Propidium Iodide or 7-AAD).

-

Synthetic peptide.

-

96-well round-bottom plates.

-

Flow cytometer.

Procedure:

-

Target Cell Preparation: Label the target cells with a fluorescent dye like CFSE. This allows for their discrimination from the effector cells.

-

Peptide Pulsing: Incubate the labeled target cells with the synthetic viral peptide at an optimal concentration for a defined period to allow for peptide binding to H-2D(b) molecules.

-

Co-culture: Co-culture the peptide-pulsed target cells with the effector CTLs at various effector-to-target (E:T) ratios in a 96-well plate. Include controls with unpulsed target cells and target cells without effector cells.

-

Incubation: Incubate the co-culture for 4-6 hours at 37°C.

-

Staining: Add a viability dye to the wells to stain dead cells.

-

Flow Cytometry Analysis: Acquire the samples on a flow cytometer.

-

Data Analysis: Gate on the CFSE-positive target cell population. Within this population, determine the percentage of dead cells (positive for the viability dye). The percentage of specific lysis is calculated as: % Specific Lysis = ((% Dead Targets with Effectors - % Dead Targets without Effectors) / (100 - % Dead Targets without Effectors)) * 100

Visualization of Key Pathways and Workflows

MHC Class I Antigen Presentation Pathway

The following diagram illustrates the general pathway for the processing and presentation of endogenous viral antigens on MHC class I molecules.

Caption: MHC Class I Antigen Presentation Pathway for Viral Antigens.

Experimental Workflow for Identification and Validation of H-2D(b)-Restricted Viral Epitopes

This diagram outlines a typical workflow for discovering and validating novel H-2D(b)-restricted viral T-cell epitopes.

Caption: Experimental Workflow for H-2D(b) Viral Epitope Discovery.

T-Cell Receptor Signaling Cascade

Upon recognition of the H-2D(b)-peptide complex, the T-cell receptor initiates a signaling cascade leading to T-cell activation. The following diagram provides a simplified overview of the key initial signaling events.

Caption: Simplified TCR Signaling Cascade upon pMHC Recognition.

References

- 1. H-2Dd exploits a four residue peptide binding motif - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Binding of viral antigens to major histocompatibility complex class I H-2Db molecules is controlled by dominant negative elements at peptide non-anchor residues. Implications for peptide selection and presentation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. [Preparation of H-2Db tetramer and its application in enumerating the CD8+ T cells specific for lymphocytic choriomeningitis virus] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Identification of H-2Kb-, Db- and Dd-binding peptides derived from amino acid sequences of polyoma virus T antigens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Hierarchy among multiple H-2b-restricted cytotoxic T-lymphocyte epitopes within simian virus 40 T antigen - PMC [pmc.ncbi.nlm.nih.gov]

Nucleoprotein (396-404) as a Model Antigen: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The nucleoprotein (NP) peptide fragment spanning amino acids 396-404, derived from the Lymphocytic Choriomeningitis Virus (LCMV), serves as a cornerstone model antigen in immunology. This nonapeptide, with the sequence FQPQNGQFI, is a well-characterized, immunodominant epitope restricted to the murine Major Histocompatibility Complex (MHC) class I molecule H-2Db.[1][2] Its robust ability to elicit a strong CD8+ T cell response has made it an invaluable tool for studying the fundamental mechanisms of antigen presentation, T cell activation, and the development of cytotoxic T lymphocyte (CTL) memory. This guide provides a comprehensive overview of NP(396-404), including quantitative data on its immunogenicity, detailed experimental protocols, and visualizations of associated biological pathways and workflows.

Core Antigen Characteristics

The NP(396-404) peptide is a key reagent in preclinical research for dissecting the intricacies of cellular immunity. Its defined sequence and MHC restriction provide a controlled system for investigating T cell receptor (TCR) recognition, immune synapse formation, and the subsequent downstream signaling events that orchestrate a potent anti-viral response.

Data Presentation

The following tables summarize quantitative data on the immunogenicity of the NP(396-404) peptide, compiled from various studies. These data highlight the peptide's capacity to induce significant CD8+ T cell responses.

Table 1: H-2Db Binding Affinity of NP(396-404)

| Peptide | Sequence | MHC Molecule | Binding Affinity (IC50) | Reference |

| NP(396-404) | FQPQNGQFI | H-2Db | Weak to no affinity observed in some assays | [3] |

Note: While NP(396-404) is an immunodominant epitope, some studies have reported weak or no direct binding affinity to H-2Db in in vitro assays, suggesting that factors beyond simple binding affinity contribute to its immunodominance.

Table 2: Ex Vivo CD8+ T Cell Response to NP(396-404) in LCMV-Infected Mice

| Time Point (days post-infection) | Organ | Assay | % of CD8+ T Cells Responding to NP(396-404) | Reference |

| 8 | Spleen | Intracellular IFN-γ Staining | ~12% | [4] |

| 8 | Spleen | H-2Db/NP(396-404) Tetramer Staining | ~10-15% | [5] |

| 14 | Spleen | Intracellular IFN-γ Staining | ~8-10% | [6] |

| 30 (Memory Phase) | Spleen | H-2Db/NP(396-404) Tetramer Staining | ~2-5% | [7] |

Table 3: Cytokine Production by NP(396-404)-Specific CD8+ T Cells

| Cytokine | Assay | Stimulus | Percentage of NP(396-404)-Specific CD8+ T Cells Producing Cytokine |

| Interferon-gamma (IFN-γ) | Intracellular Cytokine Staining | NP(396-404) peptide | High (~80-95%) |

| Tumor Necrosis Factor-alpha (TNF-α) | Intracellular Cytokine Staining | NP(396-404) peptide | Moderate to High (~50-80%) |

Note: The percentages can vary depending on the experimental model, the timing of analysis, and the specific laboratory protocols used.

Experimental Protocols

Detailed methodologies for key experiments involving the NP(396-404) model antigen are provided below.

Generation of NP(396-404)-Specific Cytotoxic T Lymphocytes (CTLs)

This protocol outlines the in vitro generation of CTLs with specificity for the NP(396-404) epitope.

Materials:

-

Spleens from LCMV-immune mice (infected with LCMV Armstrong strain >30 days prior)

-

NP(396-404) peptide (FQPQNGQFI)

-

RPMI 1640 medium supplemented with 10% FBS, 2 mM L-glutamine, 100 U/mL penicillin, 100 µg/mL streptomycin, and 50 µM 2-mercaptoethanol

-

Recombinant murine IL-2

-

Syngeneic splenocytes from naive mice (for antigen-presenting cells, APCs)

-

Mitomycin C or gamma irradiation source

Procedure:

-

Prepare a single-cell suspension of splenocytes from LCMV-immune mice.

-

Prepare APCs by treating syngeneic splenocytes with Mitomycin C (50 µg/mL for 30 minutes at 37°C) or by gamma irradiation (2000-3000 rads) to prevent their proliferation.

-

Pulse the APCs with the NP(396-404) peptide at a concentration of 1-10 µM for 1-2 hours at 37°C.

-

Wash the peptide-pulsed APCs three times with complete RPMI medium to remove excess peptide.

-

Co-culture the immune splenocytes (responders) with the peptide-pulsed APCs at a responder-to-stimulator ratio of approximately 10:1.

-

Supplement the culture medium with recombinant murine IL-2 at a final concentration of 10-20 U/mL.

-

Incubate the co-culture for 5-7 days at 37°C in a humidified 5% CO2 incubator.

-

After incubation, the expanded NP(396-404)-specific CTLs can be harvested and used in downstream functional assays such as cytotoxicity assays or cytokine production analyses.

Intracellular Cytokine Staining (ICS) for Flow Cytometry

This protocol allows for the detection of cytokine production (e.g., IFN-γ, TNF-α) by NP(396-404)-specific CD8+ T cells following peptide stimulation.

Materials:

-

Single-cell suspension of splenocytes or other immune cells

-

NP(396-404) peptide

-

Brefeldin A or Monensin (protein transport inhibitors)

-

FACS buffer (PBS with 2% FBS and 0.05% sodium azide)

-

Fluorescently conjugated antibodies against cell surface markers (e.g., CD8, CD44)

-

Fixation/Permeabilization buffer kit

-

Fluorescently conjugated antibodies against intracellular cytokines (e.g., anti-IFN-γ, anti-TNF-α)

-

Flow cytometer

Procedure:

-

Prepare a single-cell suspension of immune cells at a concentration of 1-2 x 106 cells/mL in complete RPMI medium.

-

Stimulate the cells with the NP(396-404) peptide at a final concentration of 1 µM for 5-6 hours at 37°C. Include an unstimulated control.

-

For the final 4-5 hours of stimulation, add a protein transport inhibitor (e.g., Brefeldin A at 10 µg/mL) to the cultures to trap cytokines intracellularly.

-

Harvest the cells and wash them with FACS buffer.

-

Stain for cell surface markers by incubating the cells with a cocktail of fluorescently conjugated antibodies (e.g., anti-CD8, anti-CD44) for 20-30 minutes at 4°C in the dark.

-

Wash the cells twice with FACS buffer.

-

Fix and permeabilize the cells according to the manufacturer's instructions of the fixation/permeabilization kit.

-

Stain for intracellular cytokines by incubating the permeabilized cells with fluorescently conjugated anti-cytokine antibodies for 30-45 minutes at room temperature or 4°C in the dark.

-

Wash the cells twice with permeabilization buffer.

-

Resuspend the cells in FACS buffer and acquire the data on a flow cytometer.

-

Analyze the data to determine the percentage of CD8+ T cells producing specific cytokines in response to NP(396-404) stimulation.

H-2Db/NP(396-404) Tetramer Staining

This protocol enables the direct visualization and quantification of NP(396-404)-specific CD8+ T cells using fluorescently labeled MHC-peptide tetramers.

Materials:

-

Single-cell suspension of splenocytes or other immune cells

-

PE- or APC-conjugated H-2Db/NP(396-404) tetramer

-

FACS buffer

-

Fluorescently conjugated antibodies against cell surface markers (e.g., CD8, CD44)

-

Flow cytometer

Procedure:

-

Prepare a single-cell suspension and adjust the cell concentration to 1-5 x 107 cells/mL in FACS buffer.

-

Aliquot 50-100 µL of the cell suspension into FACS tubes.

-

Add the H-2Db/NP(396-404) tetramer at the manufacturer's recommended concentration.

-

Incubate for 30-60 minutes at room temperature or 37°C in the dark. The optimal incubation temperature and time should be determined empirically.

-

Add a cocktail of fluorescently conjugated antibodies for cell surface markers (e.g., anti-CD8, anti-CD44).

-

Incubate for an additional 20-30 minutes at 4°C in the dark.

-

Wash the cells twice with FACS buffer.

-

Resuspend the cells in FACS buffer and acquire the data on a flow cytometer.

-

Analyze the data by gating on the CD8+ T cell population and then identifying the percentage of cells that are positive for the H-2Db/NP(396-404) tetramer.

Mandatory Visualizations

The following diagrams, created using the DOT language, illustrate key pathways and workflows related to the use of NP(396-404) as a model antigen.

TCR Signaling Pathway upon NP(396-404) Recognition

References

- 1. Optimal lymphocytic choriomeningitis virus sequences restricted by H-2Db major histocompatibility complex class I molecules and presented to cytotoxic T lymphocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Protective Immunity Does Not Correlate with the Hierarchy of Virus-specific Cytotoxic T Cell Responses to Naturally Processed Peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Binding of viral antigens to major histocompatibility complex class I H-2Db molecules is controlled by dominant negative elements at peptide non-anchor residues. Implications for peptide selection and presentation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The CD8+ T-Cell Response to Lymphocytic Choriomeningitis Virus Involves the L Antigen: Uncovering New Tricks for an Old Virus - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Differential Tissue-Specific Regulation of Antiviral CD8+ T-Cell Immune Responses during Chronic Viral Infection - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

A Technical Guide to the Preliminary Research Applications of Nucleoprotein (396-404) Peptide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Nucleoprotein (396-404) peptide, derived from the Lymphocytic Choriomeningitis Virus (LCMV), is a cornerstone immunodominant epitope for studying T-cell-mediated immunity. This nonapeptide, with the sequence FQPQNGQFI, is presented by the mouse Major Histocompatibility Complex (MHC) class I molecule H-2D(b) and consistently elicits a robust CD8+ T-cell response in C57BL/6 mice.[1][2][3] Its well-characterized nature makes it an invaluable tool in fundamental immunology research, vaccine development, and the preclinical evaluation of immunotherapies. This guide provides an in-depth overview of the preliminary research applications of the NP(396-404) peptide, focusing on quantitative data, detailed experimental protocols, and the underlying immunological pathways.

Core Applications and Significance

The NP(396-404) peptide is primarily utilized as a model antigen to:

-

Elucidate the dynamics of CD8+ T-cell responses: Researchers use this peptide to track the expansion, differentiation, and memory formation of antigen-specific CD8+ T-cells during acute and chronic viral infections.[4][5]

-

Evaluate vaccine efficacy: The magnitude of the T-cell response to NP(396-404) can serve as a benchmark for assessing the immunogenicity of novel vaccine platforms.

-

Investigate mechanisms of immune evasion: Studies have employed this epitope to understand how viruses can escape T-cell recognition and how exhausted T-cells behave during persistent infections.[6]

-

Develop and validate immunological assays: The predictable and strong response to NP(396-404) makes it an ideal positive control for assays such as ELISpot, intracellular cytokine staining (ICS), and MHC tetramer staining.

Quantitative Data Summary

The following tables summarize quantitative data from various studies investigating the immunological response to the Nucleoprotein (396-404) peptide.

Table 1: T-Cell Response to NP(396-404) Peptide Stimulation

| Experimental Model | Assay | Measured Parameter | Result | Reference |

| LCMV Armstrong infected Srsf1-cKO mice (8 days post-infection) | Intracellular Cytokine Staining (ICS) | % of IFN-γ+ CD8+ T-cells in spleen | 17.4 ± 3.6 | [7] |

| LCMV Armstrong infected wild-type mice (8 days post-infection) | Intracellular Cytokine Staining (ICS) | % of IFN-γ+ CD8+ T-cells in spleen | 0.8 ± 0.12 | [7] |

| rP18tri-NPLCMV immunized mice (7 days after 1st dose) | Tetramer Staining | % of Tetramer+ CD8+ T-cells in PBMCs | ~1.5% | [8] |

| rP18tri-NPLCMV immunized mice (7 days after 2nd dose) | Tetramer Staining | % of Tetramer+ CD8+ T-cells in PBMCs | ~2.5% | [8] |

| rP18tri-NPLCMV immunized mice (30 days after 1st dose) | Tetramer Staining | % of Tetramer+ CD44high CD8+ memory T-cells in PBMCs | ~0.4% | [9] |

| rP18tri-NPLCMV immunized mice (30 days after 2nd dose) | Tetramer Staining | % of Tetramer+ CD44high CD8+ memory T-cells in PBMCs | ~0.8% | [9] |

| LCMVwt infected mice (≥6 weeks post-infection) | Tetramer Staining | % of D(b)-NP(396-404) specific brain resident memory T-cells | 82 ± 5 | [10][11] |

| LCMV Clone 13 infected 2B4-KO mice (day 6 post-infection) | Intracellular Cytokine Staining (ICS) | Total number of NP(396-404)-specific IFN-γ+ splenic CD8+ T-cells | 2.8 ± 0.3 x 10^5 | [12] |

Table 2: MHC Binding Affinity of NP(396-404) Peptide

| MHC Molecule | Assay | Measured Parameter | Result | Reference |

| H-2D(b) | Competitive Binding Assay | IC50 | ≤ 25 nM | [13] |

Key Experimental Protocols

Detailed methodologies for the key experiments involving the NP(396-404) peptide are provided below. These protocols are synthesized from multiple sources to provide a comprehensive guide.[4][6][14][15][16][17][18][19]

Peptide Handling and Preparation

-

Reconstitution: Dissolve the lyophilized NP(396-404) peptide in sterile DMSO to create a high-concentration stock solution (e.g., 1-10 mg/mL).

-

Working Solution: Dilute the stock solution in sterile PBS or cell culture medium to the desired final concentration for each experiment. It is recommended to prepare fresh working solutions and avoid multiple freeze-thaw cycles.

Intracellular Cytokine Staining (ICS) for Flow Cytometry

This protocol is for the detection of cytokine-producing T-cells following stimulation with the NP(396-404) peptide.

-

Cell Preparation: Prepare a single-cell suspension of splenocytes or peripheral blood mononuclear cells (PBMCs) from immunized or infected mice.

-

Stimulation:

-

Plate 1-2 x 10^6 cells per well in a 96-well round-bottom plate.

-

Add the NP(396-404) peptide to a final concentration of 1-10 µg/mL.

-

Include a negative control (no peptide) and a positive control (e.g., PMA/Ionomycin or a different known epitope).

-

Add a protein transport inhibitor (e.g., Brefeldin A or Monensin) to all wells to block cytokine secretion.

-

Incubate for 4-6 hours at 37°C in a CO2 incubator.

-

-

Surface Staining:

-

Wash the cells with FACS buffer (PBS with 2% FBS and 0.05% sodium azide).

-

Stain with fluorescently conjugated antibodies against surface markers (e.g., CD3, CD8, CD44, CD62L) for 30 minutes at 4°C in the dark.

-

-

Fixation and Permeabilization:

-

Wash the cells to remove unbound antibodies.

-

Fix and permeabilize the cells using a commercial kit according to the manufacturer's instructions.

-

-

Intracellular Staining:

-

Stain with fluorescently conjugated antibodies against intracellular cytokines (e.g., IFN-γ, TNF-α) for 30 minutes at 4°C in the dark.

-

-

Acquisition and Analysis:

-

Wash the cells and resuspend in FACS buffer.

-

Acquire the samples on a flow cytometer.

-

Analyze the data using appropriate software, gating on CD8+ T-cells and quantifying the percentage of cytokine-positive cells.

-

Enzyme-Linked Immunospot (ELISpot) Assay

This assay quantifies the number of NP(396-404)-specific, cytokine-secreting cells.

-

Plate Preparation:

-

Coat a 96-well PVDF membrane plate with an anti-cytokine (e.g., anti-IFN-γ) capture antibody overnight at 4°C.

-

Wash the plate and block with sterile blocking buffer (e.g., RPMI with 10% FBS) for at least 1 hour at room temperature.

-

-

Cell Plating and Stimulation:

-

Add 2-5 x 10^5 cells (splenocytes or PBMCs) per well.

-

Add the NP(396-404) peptide to a final concentration of 1-10 µg/mL.

-

Include negative and positive controls.

-

Incubate for 18-24 hours at 37°C in a CO2 incubator.

-

-

Detection:

-

Wash the plate to remove cells.

-

Add a biotinylated anti-cytokine detection antibody and incubate for 2 hours at room temperature.

-

Wash the plate and add streptavidin-alkaline phosphatase (or HRP) and incubate for 1 hour at room temperature.

-

-

Spot Development:

-

Wash the plate and add a substrate solution (e.g., BCIP/NBT for AP or AEC for HRP).

-

Monitor for the development of spots.

-

Stop the reaction by washing with distilled water.

-

-

Analysis:

-

Allow the plate to dry completely.

-

Count the spots in each well using an ELISpot reader. The results are expressed as spot-forming units (SFU) per million cells.

-

MHC-Peptide Tetramer Staining

This technique allows for the direct visualization and quantification of antigen-specific T-cells.

-

Cell Preparation: Prepare a single-cell suspension as described for ICS.

-

Staining:

-

Incubate 1-2 x 10^6 cells with the H-2D(b)-NP(396-404) tetramer reagent for 30-60 minutes at room temperature or 37°C in the dark. The optimal staining temperature and time should be determined for each specific tetramer.

-

Add fluorescently conjugated antibodies against surface markers (e.g., CD3, CD8) and incubate for an additional 30 minutes at 4°C.

-

-

Acquisition and Analysis:

-

Wash the cells with FACS buffer.

-

Acquire the samples on a flow cytometer.

-

Analyze the data by gating on the CD8+ T-cell population and then identifying the tetramer-positive cells.

-

Visualizing the Pathways and Workflows

The following diagrams illustrate the key biological pathways and experimental workflows associated with the Nucleoprotein (396-404) peptide.

Antigen Processing and Presentation Pathway

Caption: Endogenous pathway of viral antigen processing and presentation for the NP(396-404) epitope.

Experimental Workflow for T-Cell Response Analysis

Caption: Workflow for the analysis of NP(396-404)-specific T-cell responses.

Conclusion

The Nucleoprotein (396-404) peptide from LCMV is a powerful and versatile tool for the study of cellular immunity. Its well-defined characteristics and the robust T-cell response it elicits make it an essential reagent for researchers in immunology and those involved in the development of vaccines and immunotherapies. The standardized protocols and quantitative data presented in this guide provide a solid foundation for the design and interpretation of experiments utilizing this important model epitope. As research into T-cell-mediated immunity continues to advance, the NP(396-404) peptide will undoubtedly remain a key player in unraveling the complexities of the immune response to viral pathogens.

References

- 1. Cross-Reactive T Cell Response Exists in Chronic Lymphocytic Choriomeningitis Virus Infection upon Pichinde Virus Challenge [mdpi.com]

- 2. journals.asm.org [journals.asm.org]

- 3. H2-Db | LCMV NP 396-404 | FQPQNGQFI | NIH Tetramer Core Facility [tetramer.yerkes.emory.edu]

- 4. journals.asm.org [journals.asm.org]

- 5. Memory CD8+ T cell differentiation: initial antigen encounter triggers a developmental program in naïve cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. rupress.org [rupress.org]

- 7. Frontiers | Splicing factor SRSF1 is essential for CD8 T cell function and host antigen-specific viral immunity [frontiersin.org]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Brain-resident memory T cells represent an autonomous cytotoxic barrier to viral infection - PMC [pmc.ncbi.nlm.nih.gov]

- 11. rupress.org [rupress.org]

- 12. JCI - Absence of mouse 2B4 promotes NK cell–mediated killing of activated CD8+ T cells, leading to prolonged viral persistence and altered pathogenesis [jci.org]

- 13. Naive Precursor Frequencies and MHC Binding Rather Than the Degree of Epitope Diversity Shape CD8+ T Cell Immunodominance - PMC [pmc.ncbi.nlm.nih.gov]

- 14. CD8+ memory T cells appear exhausted within hours of acute virus infection - PMC [pmc.ncbi.nlm.nih.gov]

- 15. lerner.ccf.org [lerner.ccf.org]

- 16. Frontiers | An Artifact in Intracellular Cytokine Staining for Studying T Cell Responses and Its Alleviation [frontiersin.org]

- 17. The Quantification of Antigen-Specific T Cells by IFN-γ ELISpot | Springer Nature Experiments [experiments.springernature.com]

- 18. etheses.bham.ac.uk [etheses.bham.ac.uk]

- 19. A Highly Sensitive IFN-γ ELISpot Assay to Quantify Cellular Immune Responses to Previous Viral Infection [merckmillipore.com]

The Unseen Variable: A Technical Guide to Trifluoroacetic Acid (TFA) in Synthetic Peptides

For Researchers, Scientists, and Drug Development Professionals

In the realm of peptide research and therapeutics, the purity and composition of synthetic peptides are paramount. While sequence fidelity and purity are often the primary focus, the presence of residual trifluoroacetic acid (TFA) from the synthesis and purification process represents a critical, and often overlooked, variable. This technical guide provides an in-depth exploration of the origins of TFA in synthetic peptides, its profound impact on experimental outcomes, and detailed methodologies for its removal, exchange, and quantification.

The Origin of TFA in Synthetic Peptides

Trifluoroacetic acid (TFA) is a strong organic acid integral to modern solid-phase peptide synthesis (SPPS) and purification.[1][2] Its prevalence stems from two key stages:

-

Peptide Cleavage: In Fmoc-based SPPS, TFA is the primary reagent used to cleave the synthesized peptide from the solid-phase resin support.[3][4][5]

-

Chromatographic Purification: During reverse-phase high-performance liquid chromatography (RP-HPLC), TFA is commonly used as an ion-pairing agent in the mobile phase.[6][7] It forms salts with the positively charged residues (e.g., Lys, Arg, His) and the N-terminus of the peptide, enhancing separation and peak resolution.[6][8]

Consequently, synthetic peptides are typically isolated and supplied as TFA salts.[4][9] The amount of residual TFA can be substantial, with crude peptides potentially containing 10-45% TFA by weight.[10] Even after purification, TFA counter-ions remain tightly bound to the peptide.

The Impact of Residual TFA on Peptide Studies

The presence of residual TFA is not benign and can significantly influence a wide range of physicochemical and biological properties of peptides, leading to experimental artifacts and irreproducibility.

Physicochemical Alterations

TFA can alter the fundamental properties of a peptide:

-

Secondary Structure: The formation of TFA salt pairs with charged residues can disrupt or, in some cases, induce secondary structures like α-helices, affecting the peptide's native conformation.[11][12][13]

-

Solubility and Aggregation: TFA can impact peptide solubility and promote aggregation, which is particularly problematic for hydrophobic sequences.[8][14]

-

Analytical Interference: The strong infrared absorbance of TFA can interfere with structural analysis techniques like FT-IR, particularly in the amide I region used for secondary structure determination.[15][16]

Biological Consequences

The biological implications of TFA are far-reaching and can compromise the validity of both in vitro and in vivo studies:

-

Cytotoxicity: TFA is cytotoxic in a dose-dependent manner, with effects observed at concentrations as low as 10 nM.[8][9][17] It can inhibit cell proliferation, disrupt membrane integrity, and trigger apoptosis.[8][18]

-

Altered Cellular Responses: TFA has been shown to both inhibit and, in some cases, promote cell growth depending on the cell type and concentration.[9][17] For instance, it has been reported to inhibit the proliferation of osteoblasts and chondrocytes.[18]

-

Enzyme and Receptor Binding Interference: The acidity of TFA can denature pH-sensitive enzymes.[8] It can also compete with phosphate (B84403) groups in binding sites, potentially inhibiting kinases and other ATP-dependent enzymes.[8]

-

Immunogenicity: In in vivo settings, TFA can trifluoroacetylate endogenous proteins and phospholipids, which can elicit an antibody response.[13][17]

-

Regulatory Concerns: For therapeutic peptide development, regulatory agencies have stringent limits on TFA content, often requiring levels below 0.1% for Active Pharmaceutical Ingredients (APIs).[8][19]

The workflow below illustrates the introduction of TFA during peptide synthesis and its potential downstream impacts.

Quantitative Analysis of TFA in Synthetic Peptides

Accurate quantification of residual TFA is crucial for quality control and for understanding its potential impact on experimental results. Several analytical techniques are employed for this purpose.

| Analytical Technique | Principle | Advantages |

| Ion Chromatography (IC) | Separation of anions based on ion-exchange displacement followed by conductivity detection.[20] | Sensitive, simple, and can be automated. Can simultaneously detect other anions like fluoride, chloride, and acetate.[20] |

| ¹⁹F Nuclear Magnetic Resonance (¹⁹F-NMR) | The ¹⁹F nucleus is 100% abundant and highly sensitive, allowing for direct and quantitative detection of the CF₃ group in TFA.[6][21][22] | Highly specific and quantitative without the need for derivatization. Can be used for solid-state samples.[21][23] |

| HPLC with Evaporative Light Scattering Detector (HPLC-ELSD) | Separation by HPLC followed by detection of non-volatile analytes based on light scattering from nebulized and evaporated mobile phase.[6] | A universal detection method suitable for compounds lacking a UV chromophore. |

| Fourier-Transform Infrared Spectroscopy (FT-IR) | Measures the absorption of infrared radiation by the sample, with TFA exhibiting a strong characteristic absorption band.[15][16] | Can be used to monitor TFA removal. |

| Gas Chromatography (GC) | Separation of volatile compounds. TFA can be analyzed after derivatization.[24] | Can be used for quantification of TFA, acetate, and chloride.[24] |

Table 1: Analytical Methods for TFA Quantification.

A study analyzing commercial peptides found that those labeled as TFA salts contained approximately 193–202 mg of TFA per gram of peptide.[20]

Experimental Protocols for TFA Removal and Ion Exchange

For many applications, especially those involving cell-based assays or in vivo studies, the removal of TFA or its exchange for a more biologically benign counter-ion like chloride (HCl) or acetate is necessary.

TFA Removal via Lyophilization with Hydrochloric Acid (HCl)

This is one of the most common and effective methods for exchanging TFA with chloride ions.[6][11]

Methodology:

-